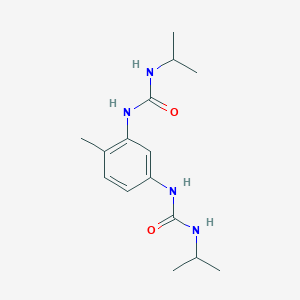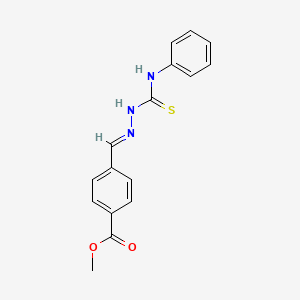![molecular formula C28H14N4OS2 B11961749 4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile](/img/structure/B11961749.png)
4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by oxygen and sulfur bridges, and terminated with dicarbonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4,4’-oxybis(benzene-1,2-diamine), which is then subjected to further reactions to introduce the sulfur bridges and dicarbonitrile groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The dicarbonitrile groups can be reduced to primary amines.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic or mechanical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile exerts its effects depends on the specific application. In materials science, its unique structure allows for the formation of polymers with specific properties. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The molecular targets and pathways involved are still under investigation and may vary depending on the context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Oxybis(benzene-1,2-diamine): A precursor in the synthesis of the target compound.
4,4’-Oxydibenzaldehyde: Another compound with a similar structure but different functional groups.
Uniqueness
4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile is unique due to the combination of oxygen and sulfur bridges along with the dicarbonitrile groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features and reactivity.
Eigenschaften
Molekularformel |
C28H14N4OS2 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
4-[4-[4-(3,4-dicyanophenyl)sulfanylphenoxy]phenyl]sulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H14N4OS2/c29-15-19-1-7-27(13-21(19)17-31)34-25-9-3-23(4-10-25)33-24-5-11-26(12-6-24)35-28-8-2-20(16-30)22(14-28)18-32/h1-14H |
InChI-Schlüssel |
KGVNFTGFYYIPNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)SC3=CC(=C(C=C3)C#N)C#N)SC4=CC(=C(C=C4)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7B-phenyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-2-yl)methanol](/img/structure/B11961675.png)

![2-{[5-{[5-{[2-(2,4-dimethylanilino)-2-oxoethyl]thio}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11961682.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11961688.png)


![5-(2-bromophenyl)-4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11961715.png)





